1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 2-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Synthetic Route:
Starting Materials: 4-fluorobenzyl isothiocyanate and 2-methoxyaniline.
Reaction Conditions: Reflux in dichloromethane or ethanol.
Purification: Recrystallization or column chromatography.
Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of critical biochemical pathways, resulting in the desired biological effect.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cancer cell proliferation.
Receptors: Interaction with specific receptors in plants or pests.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea
- 1-(4-Methylbenzyl)-3-(2-methoxyphenyl)thiourea
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-5-3-2-4-13(14)18-15(20)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUPSZNNZBHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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